2-phenyl-N-(piperidin-4-yl)acetamide

Description

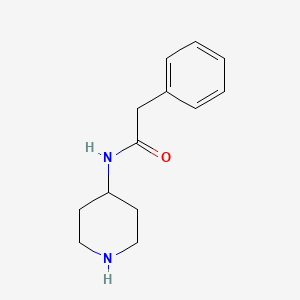

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVLKPHETCGCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362946 | |

| Record name | 2-phenyl-N-piperidin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75484-47-8 | |

| Record name | N-4-Piperidinylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75484-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-N-piperidin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl N Piperidin 4 Yl Acetamide and Derivative Analogs

Established Synthetic Pathways for the Piperidin-4-yl-Acetamide Core Structure

The linchpin of synthesizing the 2-phenyl-N-(piperidin-4-yl)acetamide core is the creation of the amide linkage. This is most commonly achieved by coupling phenylacetic acid with a suitable 4-aminopiperidine (B84694) derivative. A prevalent method involves the use of activating agents to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives act as acyl transfer catalysts, minimizing side reactions and improving the efficiency of the amide bond formation.

Another effective approach is the conversion of phenylacetic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride can then be reacted with the 4-aminopiperidine derivative, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

The choice of coupling strategy can be influenced by factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the final product.

Table 1: Comparison of Common Amide Bond Formation Reagents

| Reagent System | Advantages | Disadvantages |

| EDC/HOBt | High yields, mild reaction conditions, water-soluble byproducts. | Cost of reagents, potential for epimerization. |

| DCC/HOBt | Effective and relatively inexpensive. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| SOCl₂ | Highly reactive, inexpensive. | Harsh conditions, can be incompatible with sensitive functional groups. |

The introduction of the phenyl group with specific stereochemistry at the alpha-position of the acetamide (B32628) is a key consideration for the synthesis of chiral analogs. While the parent compound, this compound, is achiral at this position, the synthesis of derivatives with substituents on the phenylacetyl moiety may require stereocontrol.

Stereoselective synthesis can be approached by using a chiral starting material, such as a stereoisomerically pure α-substituted phenylacetic acid. Alternatively, asymmetric synthesis methodologies can be employed. This can involve the use of chiral auxiliaries attached to the phenylacetic acid or the piperidine (B6355638) fragment, which direct the stereochemical outcome of a key bond-forming step. Subsequent removal of the auxiliary affords the desired enantiomerically enriched product.

Regioselectivity becomes important when dealing with substituted phenylacetic acids. The position of substituents on the phenyl ring is determined by the choice of the starting substituted phenylacetic acid.

The piperidine nitrogen atom provides a convenient handle for introducing a wide array of substituents, allowing for the generation of diverse chemical libraries based on the this compound core. A common precursor for such derivatization is a protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. Following the amide bond formation, the protecting group (in this case, Boc) is removed, typically under acidic conditions, to yield the free secondary amine of the piperidine ring.

This free amine can then undergo a variety of chemical transformations:

N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base leads to the formation of N-alkylated derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an appropriate reducing agent (e.g., sodium triacetoxyborohydride) provides a versatile route to a wide range of N-substituted analogs.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents at the piperidine nitrogen.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products.

These derivatization strategies are fundamental in medicinal chemistry for exploring the structure-activity relationships of this compound class.

Advanced Synthetic Approaches and Chemo-selectivity Considerations

Modern synthetic chemistry offers advanced methodologies that can improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogs.

Flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages in terms of reaction control, safety, and scalability. The synthesis of amides in flow reactors has been shown to be highly efficient, often with reduced reaction times and improved yields compared to batch processes.

Chemo-selectivity is a critical consideration, particularly when synthesizing complex derivatives with multiple functional groups. For instance, in a molecule possessing both a secondary amine (the piperidine nitrogen) and a secondary amide, selective reaction at the more nucleophilic amine can be achieved by careful choice of reagents and reaction conditions. For example, during N-alkylation with an alkyl halide, the piperidine nitrogen will preferentially react over the less nucleophilic amide nitrogen.

The use of enzymatic or biocatalytic methods is also an emerging area. Lipases, for example, can be used to catalyze the formation of amide bonds under mild conditions, often with high chemo- and stereo-selectivity.

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthesis Research

The confirmation of the structure and the assessment of the purity of synthesized this compound and its derivatives are crucial steps in the research and development process. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the acetyl group, the methine proton of the piperidine ring at the 4-position, and the methylene protons of the piperidine ring. The coupling patterns and chemical shifts of these signals provide definitive evidence for the connectivity of the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the piperidine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between coupled protons and between protons and their directly attached carbons.

Table 2: Representative ¹H NMR Data for the this compound Core Structure

| Protons | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.20-7.40 | Multiplet |

| Acetyl (CH₂) | ~3.50 | Singlet |

| Piperidine (CH at C4) | 3.80-4.00 | Multiplet |

| Piperidine (axial CH₂ at C2, C6) | 2.60-2.80 | Multiplet |

| Piperidine (equatorial CH₂ at C2, C6) | 3.00-3.20 | Multiplet |

| Piperidine (axial CH₂ at C3, C5) | 1.40-1.60 | Multiplet |

| Piperidine (equatorial CH₂ at C3, C5) | 1.80-2.00 | Multiplet |

| Amide (NH) | 7.80-8.20 | Doublet |

| Piperidine (NH) | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and any substituents on the core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of this compound. The compound has a molecular formula of C₁₃H₁₈N₂O and a molecular weight of approximately 218.29 g/mol . scbt.comnih.gov In mass spectrometry, the molecule is ionized and then fragmented, with the resulting mass-to-charge ratios of the ions being measured.

Molecular Ion and Fragmentation: Under typical electron ionization (EI) or electrospray ionization (ESI), the mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]+ or [M+H]+) at m/z 218 or 219, respectively. massbank.eu The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for related N-substituted piperidine acetamides include:

Alpha-cleavage: Breakage of the bond adjacent to the piperidine nitrogen.

Amide bond cleavage: Scission of the bond between the carbonyl group and the piperidine nitrogen, leading to characteristic fragment ions.

Loss of the phenylacetyl group: Cleavage resulting in the formation of a piperidin-4-yl amine fragment.

Piperidine ring fragmentation: The piperidine ring itself can undergo cleavage to produce a series of smaller ions.

The fragmentation of fentanyl-related compounds, which share the N-acylpiperidine scaffold, has been studied in detail and shows complex rearrangement mechanisms, including the potential transfer of the acyl group to the piperidine nitrogen during fragmentation. wvu.edu

Interactive Data Table: Predicted Mass Spectrometric Fragments for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₁₃H₁₈N₂O]+ (Molecular Ion) | Ionization of the parent molecule | 218 |

| [C₈H₇O]+ (Phenylacetyl cation) | Cleavage of the amide C-N bond | 119 |

| [C₅H₁₁N₂]+ (Piperidin-4-yl amine fragment) | Cleavage of the amide C-N bond | 99 |

| [C₇H₇]+ (Tropylium ion) | Rearrangement of the benzyl (B1604629) fragment | 91 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

Key spectral features include:

N-H Stretching: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amide. The piperidine N-H may also show a band in this region.

C=O Stretching (Amide I band): A strong, sharp absorption peak typically appears around 1640-1680 cm⁻¹ due to the carbonyl group of the amide. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): This band, resulting from the bending vibration of the N-H bond, is usually found near 1520-1570 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methylene groups appears as strong bands just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond typically occurs in the fingerprint region, between 1000 and 1350 cm⁻¹.

The analysis of IR spectra for similar acetamide compounds confirms these assignments. nist.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Piperidine N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 |

| Amide N-H | Bend (Amide II) | 1520 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

The synthesis of this compound is typically achieved through standard amide bond formation reactions. The most common approach involves the acylation of a piperidine-based amine with a phenylacetic acid derivative.

A general synthetic route involves the reaction of 4-aminopiperidine (often with the piperidine nitrogen protected, for example, with a benzyl or Boc group) with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent. dtic.mil If a protecting group is used, a subsequent deprotection step is required to yield the final product.

For instance, N-Boc-4-aminopiperidine can be reacted with phenylacetyl chloride in the presence of a base like triethylamine. The resulting N-Boc-protected intermediate is then treated with an acid, such as hydrochloric acid in dioxane, to remove the Boc group and afford this compound. dtic.mil

The synthesis of derivative analogs can be accomplished by modifying the starting materials. nih.govnih.govnih.gov For example:

Substituted phenylacetic acids can be used to introduce various groups onto the phenyl ring.

Different N-substituted 4-aminopiperidines can be employed to alter the substituent on the piperidine nitrogen.

The acylating agent can be varied to produce analogs with different groups in place of the phenylacetyl moiety. cymitquimica.com

These synthetic strategies allow for the creation of a diverse library of related compounds for further study. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Conformational Analysis and Stereochemical Impact on Biological Activity

The spatial arrangement of atoms, or conformation, of the 2-phenyl-N-(piperidin-4-yl)acetamide scaffold is a critical determinant of its interaction with biological targets. The flexibility of the piperidine (B6355638) ring allows it to adopt various conformations, such as chair, boat, and twist-boat forms, with the chair conformation generally being the most stable.

Research on structurally related 4-arylpiperidine derivatives has shown that the orientation of the aryl group (in this case, the phenylacetamide moiety) relative to the piperidine ring significantly influences biological activity. nih.gov Studies on opioid ligands, for instance, have demonstrated that potent agonists often favor a conformation where the 4-aryl substituent is in an axial position on the piperidine chair. nih.gov Conversely, compounds that preferentially adopt an equatorial orientation of the 4-aryl group may exhibit antagonist properties. nih.gov This stereochemical preference highlights the specific spatial requirements of the receptor's binding pocket.

Investigation of Substituent Effects on the Phenylacetamide Aromatic Ring

Modifying the phenyl ring of the phenylacetamide group provides a direct means to tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. SAR studies on various N-phenylacetamide derivatives have consistently shown that the nature and position of substituents on this aromatic ring are critical for activity. nih.gov

For instance, in a study of N-phenylacetamide derivatives with antibacterial properties, it was found that substituents at the 4-position (para-position) of the benzene (B151609) ring were particularly important. nih.gov The presence of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), or trifluoromethyl (CF3), at this position tended to increase bactericidal activity. nih.gov In contrast, substitutions at the 3-position (meta-position) were generally detrimental to activity. nih.gov The potency was also influenced by the specific halogen, with the activity trend for 4-substituted analogs being F > Cl > Br. nih.gov This suggests that both electronic effects and the size of the substituent play a role. Compounds with electron-donating groups like a methyl group (CH3) were found to be less active than those with electron-withdrawing substituents. nih.gov

These findings can be rationalized by considering the electronic interactions between the ligand and its receptor. rsc.org Substituents alter the electron density of the aromatic ring, which can affect key interactions like π-π stacking or hydrogen bonding with the receptor. rsc.org

Table 1: Effect of Phenyl Ring Substitution on Antibacterial Activity of N-phenylacetamide Analogs Data adapted from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties, showing activity against Xanthomonas oryzae pv. Oryzae (Xoo).

| Compound ID | R-Group on Phenyl Ring | Position of R-Group | Relative Activity Trend |

| A1 | F | 4 | Most Active |

| A2 | F | 3 | Less Active than A1 |

| A4 | Cl | 4 | Active |

| A5 | Cl | 3 | Less Active than A4 |

| A7 | Br | 4 | Less Active than A4 |

| A11 | CH3 | 4 | Less Active than A1/A4 |

| Source: nih.gov |

Role of Piperidine Ring Modifications and Nitrogen Substitution Patterns in Activity Modulation

The piperidine ring is not merely a linker but an active component of the pharmacophore whose structure can be modified to enhance activity, selectivity, and pharmacokinetic properties. One strategy involves creating bridged piperidine analogs, such as 2-azanorbornane or nortropane derivatives, to introduce conformational rigidity. nih.gov This approach reduces the number of accessible conformations, which can lock the molecule into a bioactive shape, potentially increasing affinity by lowering the entropic penalty of binding. nih.gov For example, a quinuclidine (B89598) analogue, which is a bridged piperidine system, was found to maintain high affinity for the P2Y14 receptor, demonstrating that the receptor can accommodate such sterically constrained structures. nih.gov

Modifications can also be made directly to the piperidine ring itself, for example, by introducing additional substituents. The stereochemistry of these substituents is often crucial, as seen in 3,4-disubstituted piperidines where the relative cis/trans configuration can switch the compound's activity profile from agonist to antagonist. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. semanticscholar.org These models are invaluable tools for predicting the potency of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and optimizing lead compounds. researchgate.netnih.gov

For classes of compounds like phenylacetamide derivatives, both 2D- and 3D-QSAR models have been successfully developed. semanticscholar.orgnih.gov

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP). These models, often built using techniques like Genetic Function Approximation (GFA) and Multiple Linear Regression (MLR), can identify key molecular properties that govern activity. semanticscholar.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. semanticscholar.org These models calculate steric and electrostatic fields around a set of aligned molecules and relate the variations in these fields to changes in biological activity. The results are often visualized as contour maps, which highlight regions where, for example, bulky groups or positive electrostatic potential would be favorable or unfavorable for activity. nih.gov

In studies of N-phenyl-acetamide derivatives, 3D-QSAR models have effectively predicted anti-influenza and carbonic anhydrase inhibitory activities. semanticscholar.orgnih.gov The validation of these models using statistical metrics like the cross-validated correlation coefficient (q²) and the correlation coefficient for the test set (r²_pred) is essential to ensure their predictive power. semanticscholar.orgresearchgate.net A robust and validated QSAR model serves as a powerful first-line tool to guide the design and discovery of new derivatives of this compound with improved therapeutic profiles. nih.gov

Molecular Mechanisms of Action: Receptor and Enzyme Interaction Profiling

Ligand-Receptor Binding and Selectivity Characterization

The pharmacological profile of 2-phenyl-N-(piperidin-4-yl)acetamide is defined by its interactions with a range of receptors, including opioid, sigma, serotonin (B10506), and melanin-concentrating hormone systems. The specific nature and affinity of these interactions determine its potential biological activities.

Mu-Opioid Receptor (μOR) Agonism and Binding Affinity Determinations

The 4-anilidopiperidine scaffold, which forms the core of this compound, is a well-established pharmacophore for potent μ-opioid receptor (μOR) agonists. Research into derivatives of this class provides significant insight into the likely opioid receptor activity of the subject compound.

The interaction of 4-anilidopiperidine derivatives with the μ-opioid receptor is governed by key structural features. The minimal requirements for high-affinity binding include a spatially correct orientation of a basic nitrogen atom and a phenyl ring. nih.gov In the case of fentanyl and its analogs, the protonated piperidine (B6355638) nitrogen forms a critical ionic bond with the highly conserved Aspartate 147 (D147) residue within the receptor's binding pocket. researchgate.net The majority of the interactions between fentanyl-like compounds and the μOR are hydrophobic in nature. researchgate.net

The N-acyl group and the substituent on the piperidine nitrogen play a crucial role in modulating affinity and efficacy. For instance, replacing the N-phenyl-N-(piperidin-4-ylmethyl)propionamide moiety with N-phenyl-N-(piperidin-4-yl)propionamide in a series of compounds led to a significant increase in μ-opioid receptor binding affinity. nih.gov Specifically, compounds with amino, acetamide (B32628), and hydroxyl groups on a tethered tetrahydronaphthalene ring saw their μOR affinity jump dramatically with this change, indicating the importance of the substitution pattern on the piperidine core. nih.gov

Derivatives based on the 4-anilidopiperidine scaffold consistently demonstrate high selectivity for the μ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. nih.govnih.gov For example, a series of N-phenyl-N-(piperidin-4-yl)propionamide analogues with various substitutions showed high selectivity for the μOR, with one compound exhibiting a 5000-fold greater affinity for μOR compared to δOR. nih.govarizona.edu Another study on 4-anilidopiperidine analogues found that while binding affinities for the μOR were broad, they were consistently and selectively higher than for the δOR. nih.gov This pronounced selectivity for the μ-opioid receptor is a hallmark of this chemical class.

| Compound Class | Receptor Selectivity | Reference |

| 4-Anilidopiperidine Analogues | Selective for μOR over δOR | nih.gov |

| 5-Substituted N-phenyl-N-(piperidin-4-yl)propionamides | Up to 5000-fold selectivity for μOR over δOR | nih.govarizona.edu |

Sigma Receptor (σ1, σ2) Ligand Interactions and Subtype Selectivity

The this compound scaffold is also recognized for its interaction with sigma (σ) receptors. Studies on closely related analogs, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, reveal a consistent preference for the σ1 receptor subtype over the σ2 subtype. nih.gov

A fluorinated derivative, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, demonstrated a 44-fold selectivity for σ1 receptors over σ2 receptors, with inhibition constants (Ki) of 3.15 nM and 139.51 nM, respectively. nih.gov Structure-activity relationship studies indicate that the electrostatic properties of substituents on the phenylacetamide ring are a strong determinant of σ1 receptor binding. nih.gov Generally, N-benzylpiperidin-4-yl arylacetamide compounds show higher affinity for σ1 receptors compared to σ2 receptors. nih.gov However, substituting the phenylacetamide with a phenylacetamide moiety has been noted in some series to invert the selectivity profile, favoring the σ2 receptor. unict.it

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | 3.15 ± 0.05 | 139.51 ± 21.89 | 44-fold | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide Analog 1 | - | - | >100 | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide Analog 10 | - | - | >92 | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide Analog 18 | - | - | >122 | nih.gov |

Serotonin Receptor (e.g., 5-HT2A, 5-HT2C) Modulation and Inverse Agonism

While direct data for this compound is limited, the broader class of piperidine-containing compounds has been extensively studied for serotonin receptor activity. Potent 5-HT2A receptor inverse agonists have been identified, which are of interest for treating psychosis. nih.govoregonstate.edu For example, pimavanserin (B1677881) is a 5-HT2A inverse agonist with minimal affinity for the 5-HT2C receptor. nih.gov

The development of dual 5-HT2A and 5-HT2C inverse agonists is an area of active research. nih.gov The arylpiperazine class of compounds, which are structurally distinct but functionally relevant, are often used as non-selective 5-HT2C receptor agonists in research. researchgate.net The inhibitory control of midbrain serotonin neurons is thought to be mediated by 5-HT2C receptors. ox.ac.uk Although no direct evidence links this compound to significant 5-HT2A or 5-HT2C modulation, the piperidine core is a common feature in many serotonin receptor ligands. nih.gov

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism Mechanisms

The 2-piperidin-4-yl-acetamide scaffold has been explicitly identified as a source of potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.gov The MCH system is a key regulator of energy homeostasis, and MCH-R1 antagonists are investigated for their potential in treating obesity. nih.gov

The optimization of 2-piperidin-4-yl-acetamide derivatives has led to the discovery of potent MCH-R1 antagonists. nih.gov The mechanism of action involves the compound binding to the MCH-R1, a G protein-coupled receptor, and blocking the downstream signaling typically initiated by the endogenous ligand, melanin-concentrating hormone. This antagonism prevents the orexigenic (appetite-stimulating) effects of MCH. While these derivatives show promise, their development has been challenged by off-target effects, such as affinity for the hERG potassium channel. nih.gov

Broader G Protein-Coupled Receptor (GPCR) Modulation Studies

There is a lack of specific research data on the direct modulatory effects of this compound on a wide range of G Protein-Coupled Receptors (GPCRs). However, the broader class of piperidine derivatives has been investigated for activity at various GPCRs. For instance, N-substituted piperidine derivatives have been explored as agents for serotonin receptors, such as the 5-HT2A subtype, which are involved in higher cognitive and affective functions. google.com Additionally, piperidine-4-carboxamide derivatives have been designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors, which can have anti-HIV-1 activity. nih.gov One study detailed the development of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists. pjps.pk These examples highlight the potential of the piperidine core in modulating GPCRs, though specific data for this compound remains unpublished.

Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Inhibition

Direct inhibitory data for this compound on the NLRP3 inflammasome is not available in the current literature. However, the 1-(piperidin-4-yl) substructure is a key component in a novel class of NLRP3 inflammasome inhibitors. nih.govresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory cytokines like IL-1β and IL-18. mdpi.comfrontiersin.org

Researchers have successfully designed and synthesized a series of benzo[d]imidazole-2-one derivatives containing the 1-(piperidin-4-yl) moiety. nih.govresearchgate.net These compounds were found to inhibit NLRP3-dependent pyroptosis and the release of IL-1β in in vitro cellular models. nih.govresearchgate.net For example, by hybridizing the structure of a known acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, scientists developed compounds that could prevent pyroptosis and IL-1β release to a significant extent at a concentration of 10 µM. nih.gov The most promising compounds from this series demonstrated concentration-dependent inhibition of IL-1β release in human macrophages. nih.govresearchgate.net

Table 1: NLRP3 Inflammasome Inhibition by Piperidin-4-yl Containing Compounds

| Compound ID | Core Structure | Assay | Endpoint | Result | Citation |

|---|---|---|---|---|---|

| Compound 1 | 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one hybrid | Pyroptosis Inhibition | % Inhibition at 10 µM | 24.9 ± 6.3% | nih.gov |

| Compound 1 | 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one hybrid | IL-1β Release Inhibition | % Inhibition at 10 µM | 19.4 ± 0.4% | nih.gov |

| Compound 9 | Modulated benzo[d]imidazole-2-one derivative | IL-1β Release Inhibition | Concentration-dependent | Active | nih.govresearchgate.net |

| Compound 13 | Modulated benzo[d]imidazole-2-one derivative | IL-1β Release Inhibition | Concentration-dependent | Active | nih.govresearchgate.net |

| Compound 18 | Modulated benzo[d]imidazole-2-one derivative | IL-1β Release Inhibition | Concentration-dependent | Active | nih.govresearchgate.net |

Enzyme Inhibition and Mechanistic Investigations

Soluble Epoxide Hydrolase (sEH) Inhibition by Piperidin-4-ylacetamides

Specific studies on the inhibition of soluble epoxide hydrolase (sEH) by this compound are not present in the reviewed literature. However, research on related piperidine derivatives has shown potent sEH inhibitory activity. A series of piperidine-derived amide inhibitors of human sEH have been identified and studied. nih.gov These inhibitors function by preventing the degradation of epoxyeicosatrienoic acids (EETs), which possess beneficial anti-inflammatory and vasodilatory properties. nih.gov Structure-activity relationship studies on these piperidine amides revealed that isosteric modifications can significantly impact efficacy, while deuteration can improve metabolic stability without compromising potency. nih.gov

Tyrosinase Inhibition Mechanisms and Structural Requirements

There is no specific information available regarding the tyrosinase inhibition mechanisms or structural requirements for this compound. While conformational analysis studies have been performed on bipiperidine-based tyrosinase inhibitors, these are structurally distinct from the compound . pjps.pk

Inhibition of Other Enzyme Targets

While direct inhibitory data for this compound against the following enzymes is scarce, its core structure is present in derivatives that have shown activity against several important enzyme targets.

HIV-1 Reverse Transcriptase (RT): The piperidin-4-yl moiety is a key feature in a novel series of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.govpdbj.org These piperidin-4-yl-aminopyrimidine derivatives have demonstrated high activity against wild-type HIV-1, with EC50 values in the nanomolar range. nih.gov Certain N-benzyl derivatives from this class retain their potency against drug-resistant mutant strains of the virus. pdbj.orgresearchgate.net

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): The piperidin-4-yl group is incorporated into various chemical scaffolds designed as inhibitors of IRAK4, a key kinase in inflammatory signaling pathways. google.comresearchgate.netresearchgate.net For example, a representative compound, AS2444697, which contains a piperidin-4-yl moiety, exhibited a potent IRAK4 inhibitory activity with an IC50 value of 20 nM. researchgate.netresearchgate.net Another compound, AF-45, was identified as an IRAK4 inhibitor that could block the NF-κB/MAPK pathway. acs.org

Cyclooxygenase (COX) Enzymes: Analogs of the COX-2 inhibitor celecoxib (B62257) have been synthesized to include a N-(4-nitrooxybutyl)piperidin-4-yl nitric oxide donor moiety. nih.govscilit.com These hybrid compounds were found to be selective inhibitors of the COX-2 isozyme over the COX-1 isozyme in vitro. nih.gov

5-Lipoxygenase (5-LOX): Research into novel lipoxygenase inhibitors has led to the synthesis of piperidine pyrimidine (B1678525) cinnamic acid amides. researchgate.netnih.gov Among these, two derivatives were identified as highly potent 5-LOX inhibitors with IC50 values of 10.7 µM and 1.1 µM. nih.gov

Lymphocyte-Specific Kinase (Lck): Some compounds developed as ACK1/TNK2 inhibitors, which contain a 4-(piperidin-4-yl)aniline (B52056) fragment, have also shown inhibitory activity against Lck. nih.gov For instance, one such inhibitor demonstrated an IC50 of 136 nM against Lck. nih.gov

Dihydrofolate Reductase (DprE1): The piperidin-4-yl scaffold is a component of a new class of oxadiazole-based antitubercular agents that target DprE1, an essential enzyme in the mycobacterial cell wall synthesis. nih.govacs.org The lead compound from this series showed cidality against M. tuberculosis in host macrophages. nih.govacs.org Additionally, 4-aminoquinolone piperidine amides have been identified as potent, non-covalent inhibitors of DprE1. researchgate.net

Table 2: Inhibition of Various Enzymes by Piperidin-4-yl Containing Derivatives

| Enzyme Target | Derivative Class | Key Finding/Activity | Citation |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Piperidin-4-yl-aminopyrimidines | EC50 values in single-digit nanomolar concentrations against wild-type HIV-1. | nih.gov |

| IRAK4 | Amidopyrazole with piperidin-4-yl | IC50 value of 20 nM (Compound AS2444697). | researchgate.netresearchgate.net |

| COX-2 | Celecoxib analogs with N-(4-nitrooxybutyl)piperidin-4-yl | Moderately potent and selective COX-2 inhibition. | nih.gov |

| 5-Lipoxygenase | Piperidine pyrimidine acrylamides | IC50 values as low as 1.1 µM. | nih.gov |

| Lck | ACK1/TNK2 inhibitor with 4-(piperidin-4-yl)aniline | IC50 of 136 nM. | nih.gov |

| DprE1 | Oxadiazoles with piperidin-4-yl | Potent antitubercular activity through DprE1 inhibition. | nih.govacs.org |

Computational Chemistry and Molecular Modeling in Rational Drug Design

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Identification of Key Interacting Residues and Binding Hotspots

In a typical molecular docking study of 2-phenyl-N-(piperidin-4-yl)acetamide, the compound would be docked into the binding site of a relevant protein target. For analogous compounds, such as those targeting opioid receptors, docking studies have been crucial in identifying key interactions. nih.gov These studies often reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues within the receptor's binding pocket. For this compound, one would hypothesize potential interactions involving the phenyl ring, the amide group, and the piperidine (B6355638) nitrogen. However, without specific studies, the exact residues and the quantitative measure of binding affinity (e.g., docking score or binding energy) remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Stability Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the binding mode predicted by molecular docking and to explore the conformational flexibility of both the ligand and the protein.

For a compound like this compound, MD simulations would be initiated from the best-docked pose. The simulation would track the atomic movements over a set period, allowing for the analysis of the root-mean-square deviation (RMSD) to assess the stability of the complex. Furthermore, these simulations can reveal the persistence of key intermolecular interactions and the role of water molecules in the binding site. While MD simulations are a standard tool in drug design, specific studies for this compound are not documented. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These properties can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation. From this, various electronic descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov Other properties like the electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, suggesting potential sites for interaction with a biological target. While DFT studies have been performed on similar acetamide (B32628) and piperidine-containing compounds, specific data for this compound is not available in the reviewed literature. researchgate.netresearchgate.net

Pharmacophore Modeling and Ligand-Based Virtual Screening Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to identify other molecules with similar features.

A pharmacophore model for this compound would likely include features such as a hydrophobic aromatic ring, a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), and a basic nitrogen (in the piperidine ring). Such a model could be used to search large chemical databases for compounds with a similar spatial arrangement of these features, potentially leading to the discovery of new active molecules. However, the development and application of a specific pharmacophore model for this compound have not been reported.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Drug-likeness Filtering

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its success as a drug. These properties include absorption, distribution, metabolism, excretion, and toxicity. Drug-likeness is assessed based on rules such as Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, various online tools and software could be used to predict its ADME profile. It is expected that its relatively small size and the presence of both hydrophobic and polar groups would result in favorable drug-like properties. However, without specific computational studies, any statement on its ADME profile remains a general estimation based on its chemical structure.

The following table summarizes the kind of data that would be generated in a comprehensive computational study, though it is important to reiterate that this data is not currently available for this compound.

Table 1: Hypothetical Computational Data for this compound

| Computational Method | Parameter | Hypothetical Value/Observation |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | Not Available |

| Key Interacting Residues | Not Available | |

| Molecular Dynamics | RMSD of Complex (Å) | Not Available |

| Interaction Stability | Not Available | |

| DFT | HOMO Energy (eV) | Not Available |

| LUMO Energy (eV) | Not Available | |

| HOMO-LUMO Gap (eV) | Not Available | |

| ADME Prediction | Lipinski's Rule of Five | Likely Compliant |

| Predicted Oral Bioavailability | Not Available |

Preclinical Pharmacological Characterization in in Vitro and in Vivo Models

In Vitro Cellular and Biochemical Assays for Functional Activity

In vitro assays are fundamental in early-stage drug discovery to determine the molecular interactions and cellular effects of a compound. These assays provide initial insights into the mechanism of action and potential therapeutic targets.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This technique involves competing the unlabeled compound (in this case, 2-phenyl-N-(piperidin-4-yl)acetamide) with a radioactively labeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be used to calculate the equilibrium dissociation constant (Kᵢ).

Fluorescence Polarization (FP) is another common technique used to measure binding events in a homogenous solution. chemrxiv.orgnih.gov It is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light, whereas a larger molecule (like a receptor) or a receptor-ligand complex tumbles slower, leading to higher polarization. chemrxiv.org In a competitive binding assay, the displacement of a fluorescently labeled ligand from its receptor by an unlabeled compound would lead to a decrease in fluorescence polarization. chemrxiv.org

No publicly available data from radioligand binding or fluorescence polarization assays for this compound could be located.

Following the determination of binding affinity, cell-based functional assays are employed to characterize the functional activity of a compound at its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Calcium Mobilization Assays: These assays are used for G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium levels.

G-protein Coupling Assays: Techniques such as the [³⁵S]GTPγS binding assay measure the activation of G-proteins upon ligand binding to a GPCR. An agonist would stimulate the binding of [³⁵S]GTPγS, while an antagonist would block this effect.

Beta-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the receptor upon activation by a ligand, which is a key step in receptor desensitization and signaling.

No data from cell-based functional assays for this compound are available in the scientific literature.

If the compound is hypothesized to target an enzyme, its inhibitory or activating effects are quantified using enzyme activity assays. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. Key parameters determined from these studies include the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ), which provides a measure of the inhibitor's potency. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

No information regarding the evaluation of this compound in enzyme activity assays has been reported.

Phenotypic screening involves testing a compound across a variety of cell-based models to identify its effects on cellular behavior or phenotype without a preconceived target. This approach can uncover novel mechanisms of action and therapeutic applications. For a compound with a potential analgesic profile, this could involve assays that measure neuronal excitability or the release of pain-related mediators.

There are no published reports on the use of this compound in cell-based phenotypic screening.

In Vivo Animal Models for Efficacy Evaluation

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their efficacy and pharmacological effects in a whole organism.

A variety of animal models are used to study pain and evaluate the efficacy of analgesic compounds. criver.com These models can be broadly categorized into those for acute, inflammatory, and neuropathic pain. criver.com

Acute Pain Models: These models, such as the tail-flick and hot-plate tests, assess the response to a brief, noxious thermal stimulus. criver.com

Inflammatory Pain Models: Injection of substances like formalin, carrageenan, or Complete Freund's Adjuvant (CFA) into the paw of a rodent induces an inflammatory response, leading to hypersensitivity to thermal and mechanical stimuli. criver.com

Neuropathic Pain Models: These models are created by surgically injuring a peripheral nerve, such as in the chronic constriction injury (CCI) or spared nerve injury (SNI) models, to mimic chronic pain states in humans. criver.com

No in vivo efficacy data for this compound in any preclinical models of pain and analgesia have been documented in the scientific literature.

Preclinical Models of Inflammation

No preclinical data on the anti-inflammatory activity of this compound was found in the public domain.

Preclinical Models of Convulsive Disorders

There is no publicly available information regarding the evaluation of this compound in preclinical models of convulsive disorders.

Preclinical Models for Antimicrobial and Antiviral Activity

A search of scientific databases and literature yielded no results for the assessment of this compound in preclinical models for antimicrobial or antiviral activity.

Preclinical Models for Antitumor Activity

There is no available research detailing the investigation of this compound in preclinical models for antitumor activity.

Future Directions and Therapeutic Potential of Piperidin 4 Ylacetamide Scaffolds

Strategic Development of Novel Analogs with Enhanced Target Selectivity and Potency

A primary focus in the evolution of the piperidin-4-ylacetamide scaffold is the rational design of new analogs with superior potency and selectivity for their intended biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with the target protein while minimizing off-target effects.

Research into sigma-1 (σ1) receptor ligands, for example, has demonstrated that modifications to the piperidin-4-ylacetamide core can significantly impact affinity and selectivity. The basic piperidine (B6355638) nitrogen, the amide oxygen, and two hydrophobic regions are key pharmacophoric features for optimal σ1 binding. units.it SAR studies on a series of these derivatives revealed that introducing bulky hydrophobic groups (like cycloalkyl or aromatic-containing residues) on the amide nitrogen maintained good σ1 receptor affinity while improving selectivity against the σ2 receptor. units.it Conversely, smaller alkyl groups led to a loss of affinity, and specific substitutions on the N-benzylpiperidine moiety, such as 2,4-dichloro, were found to be detrimental to binding. units.it

Similarly, in the development of opioid receptor ligands, analogs based on a related N-phenyl-N-(piperidin-2-yl)propionamide scaffold showed that substitutions on an associated tetrahydronaphthalen-2-yl)methyl moiety resulted in compounds with moderate to good binding affinities, primarily selective for the μ-opioid receptor over the δ-opioid receptor. nih.gov One lead compound from a similar series of N-phenyl-N-(piperidin-4-yl)propionamide derivatives demonstrated excellent binding affinity (2 nM) and high selectivity for the μ-opioid receptor. documentsdelivered.com

The following table summarizes key SAR findings for piperidin-4-ylacetamide and related scaffolds, illustrating how structural modifications influence biological activity.

| Scaffold/Target | Structural Modification | Impact on Activity | Reference(s) |

| Piperidine-4-carboxamide / Sigma-1 Receptor | Bulky, hydrophobic groups on amide nitrogen | Preserved σ1 affinity, improved selectivity vs σ2 | units.it |

| Small alkyl groups (e.g., isopropyl) on amide nitrogen | Reduced σ1 affinity | units.it | |

| 2,4-dichloro substitution on N-benzylpiperidine | Strongly reduced σ1 affinity | units.it | |

| N-phenyl-N-(piperidin-2-yl)propionamide / Opioid Receptors | Amino, amide, hydroxy substitution on tetrahydronaphthalen moiety | Moderate to good binding affinity (850–4 nM); selective for μ-opioid receptor | nih.gov |

These examples underscore the strategic importance of iterative chemical synthesis and biological testing to refine the pharmacophore, enhancing the therapeutic potential of this versatile scaffold.

Exploration of Unconventional Therapeutic Indications and Polypharmacology

The inherent structural flexibility of the piperidin-4-ylacetamide scaffold has enabled its exploration for a wide range of therapeutic applications beyond a single target class. This chemical framework has been successfully adapted to create inhibitors for various enzymes and antagonists for different receptors, highlighting its broad utility in drug discovery. mdpi.comnih.gov

Initially investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) for potential anti-obesity treatments, derivatives of 2-piperidin-4-yl-acetamide showed outstanding in vivo efficacy. nih.govresearchgate.net Further research has expanded the therapeutic landscape for this scaffold to include:

Neurodegenerative Diseases: A piperidine-4-carboxamide derivative was identified as an inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta in Alzheimer's disease. nih.gov

Infectious Diseases: A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds showing significantly improved activity against wild-type HIV-1. nih.gov

Neurological and Psychiatric Disorders: As mentioned, derivatives have been developed as potent and selective ligands for the sigma-1 receptor, a target relevant for various CNS disorders. units.it

Metabolic and Endocrine Disorders: Recent patent literature discloses N-(piperidin-4-yl)acetamide derivatives for treating diseases associated with the somatostatin (B550006) receptor 4 (SSTR4). wipo.int

The challenge of polypharmacology—a single compound acting on multiple targets—is also relevant. While sometimes a desired trait, unintended polypharmacology can lead to adverse effects. For instance, the MCH-R1 antagonists based on the 2-piperidin-4-yl-acetamide scaffold were found to have a high affinity for the hERG potassium channel, a major liability due to potential cardiotoxicity. nih.govresearchgate.net Computational studies revealed that hydrophobic properties on the molecule's surface were favorable for both MCH-R1 antagonism and hERG blocking, presenting a significant design challenge. researchgate.netnih.gov This underscores the need to understand and control the polypharmacological profile of these derivatives to ensure a safe therapeutic window.

Integration of Cutting-Edge Computational and Experimental Methodologies for Accelerated Discovery

The discovery and optimization of piperidin-4-ylacetamide derivatives have been significantly accelerated by the integration of advanced computational and experimental techniques. These methodologies allow for the rapid screening of virtual libraries, prediction of biological activity, and elucidation of binding mechanisms, thereby streamlining the drug discovery process.

Computational Approaches:

Molecular Docking: This technique has been instrumental in understanding how piperidin-4-ylacetamide derivatives interact with their target proteins at an atomic level. For example, docking studies provided detailed insights into the binding of a novel inhibitor within the active site of secretory glutaminyl cyclase (sQC) and clarified the binding modes of ligands to the sigma-1 receptor. units.itnih.gov Similar studies have been used to rationalize the anticancer potential of related quinazolinone derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed to investigate the physicochemical features responsible for both desired activity and unwanted side effects. A computational analysis of 2-piperidin-4-yl-acetamide derivatives successfully identified molecular descriptors linked to both MCH-R1 antagonism and hERG blocking activity, providing guidance for designing new analogs with reduced cardiotoxic risk. researchgate.netnih.gov

Pharmacophore-Assisted Virtual Screening: This approach has proven effective in identifying novel hits from large compound databases. A pharmacophore model was used in a high-throughput virtual screening campaign that led to the discovery of a piperidine-4-carboxamide compound as a novel sQC inhibitor. nih.gov

The following table highlights the application of these computational methods in the study of piperidin-4-ylacetamide and related scaffolds.

| Computational Method | Application | Outcome | Reference(s) |

| Molecular Docking | Elucidated binding mode in secretory glutaminyl cyclase (sQC) | Provided atomistic details of inhibitor binding, guiding further design | nih.gov |

| Predicted binding of ligands to the sigma-1 receptor | Substantiated potent sigma-1 ligand activity and rationalized SAR | units.it | |

| QSAR Analysis | Investigated features for MCH-R1 antagonism and hERG blocking | Identified that hydrophobic properties favor both activities, while polar groups are detrimental | researchgate.netnih.gov |

| Virtual Screening | High-throughput screening for sQC inhibitors | Identified a novel piperidine-4-carboxamide hit compound | nih.gov |

These computational strategies, combined with high-throughput experimental screening, create a powerful synergy that accelerates the identification and optimization of lead compounds, saving significant time and resources in the discovery pipeline.

Challenges and Opportunities in the Translational Research of Piperidin-4-ylacetamide Derivatives

Translating a promising chemical scaffold from a laboratory finding into a clinical therapy is a complex process fraught with challenges. nih.gov For piperidin-4-ylacetamide derivatives, a key hurdle has been managing off-target effects. The high affinity of certain MCH-R1 antagonist analogs for the hERG potassium channel is a prime example of a liability that can halt clinical development despite excellent in vivo efficacy for the primary target. nih.govresearchgate.net This highlights the critical need for early-stage toxicity and safety profiling.

Another significant challenge is the potential disconnect between in vitro and in vivo results. nih.gov A potent opioid ligand from a related series showed high binding affinity and moderate in vitro functional activity but was not significantly effective in in vivo pain models, suggesting potential issues with pharmacokinetics or pharmacodynamics that require further optimization. documentsdelivered.com Furthermore, the validation of clinically useful biomarkers to track the efficacy of these potential new drugs remains a critical and often difficult step in translational research. nih.gov

Despite these challenges, substantial opportunities exist. The very versatility of the piperidin-4-ylacetamide scaffold is a major advantage, allowing for its application across numerous disease areas. mdpi.comnih.gov The opportunity to overcome the hERG liability lies in the strategic use of computational models to predict toxicity and guide the design of safer analogs. researchgate.netnih.gov Techniques like "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent, offer a powerful strategy to escape undesirable properties while retaining target activity. niper.gov.in The continuous development of novel synthetic methodologies provides access to an ever-expanding chemical space of piperidine derivatives, increasing the probability of discovering new drug candidates with improved therapeutic profiles. mdpi.comnih.gov The successful advancement of piperidin-4-ylacetamide derivatives will depend on a multidisciplinary approach that combines innovative chemistry, predictive computational science, and rigorous preclinical evaluation to navigate the path from discovery to clinical application.

Q & A

Q. What are the validated synthetic routes for 2-phenyl-N-(piperidin-4-yl)acetamide, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step reactions starting from piperidin-4-amine and phenylacetyl chloride derivatives. Key steps include nucleophilic substitution and amide bond formation. Reaction optimization requires:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to prevent side reactions .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Analytical techniques like TLC and NMR are essential for monitoring progress .

Q. How can structural integrity and purity of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (theoretical: ~260 g/mol) and detect impurities .

Q. What spectroscopic databases or software are recommended for structural analysis of this compound?

- Crystallography : SHELX suite (SHELXL/SHELXS) for single-crystal X-ray diffraction to resolve 3D conformation .

- Spectroscopic databases : PubChem or NIST Chemistry WebBook for reference NMR/IR spectra .

Advanced Research Questions

Q. How can computational methods elucidate the binding interactions of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., opioid or sigma receptors). Focus on the acetamide moiety’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent modifications (e.g., phenyl ring halogenation) with activity trends .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability .

- Metabolite screening : LC-MS to identify degradation products that may interfere with activity .

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., acetylcholinesterase) with calcium flux measurements for cross-validation .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Piperidine ring substitution : Introduce fluorine at the 3-position to block CYP450-mediated oxidation .

- Acetamide bioisosteres : Replace the carbonyl group with sulfonamide or urea to improve resistance to hydrolysis .

- Prodrug design : Mask the amine group with tert-butoxycarbonyl (Boc) for enhanced bioavailability .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable polymorphs .

- Twinned crystals : Use SHELXD for structure solution and Olex2 for refinement to resolve overlapping diffraction patterns .

- Crystal mounting : Flash-cooling in liquid nitrogen with glycerol as a cryoprotectant to prevent lattice disruption .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

- Piperidine ring puckering : Chair-to-boat transitions alter binding pocket accessibility. Analyze via variable-temperature NMR .

- Free energy calculations : Use MM-PBSA to quantify energy barriers for conformational changes .

- Pharmacophore mapping : Identify critical rotatable bonds (e.g., piperidine-acetamide linkage) for structure-activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.